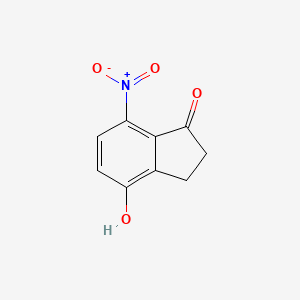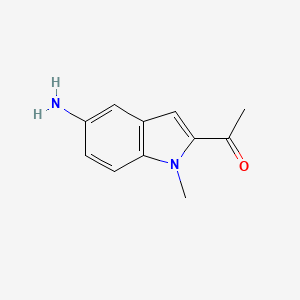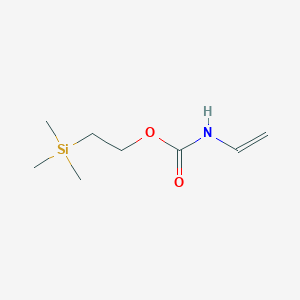![molecular formula C9H20O2Si B15070339 [Dimethyl(propan-2-yl)silyl] butanoate CAS No. 959056-27-0](/img/structure/B15070339.png)
[Dimethyl(propan-2-yl)silyl] butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyldimethylsilyl butyrate is an organosilicon compound that features a butyrate ester linked to an isopropyldimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isopropyldimethylsilyl butyrate typically involves the reaction of butyric acid with isopropyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ester, which is then converted to the final product under mild conditions.
Industrial Production Methods
Industrial production of isopropyldimethylsilyl butyrate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyldimethylsilyl butyrate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products Formed
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted silyl ethers depending on the substituent introduced.
Applications De Recherche Scientifique
Isopropyldimethylsilyl butyrate has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of isopropyldimethylsilyl butyrate involves its interaction with various molecular targets and pathways:
Protecting Group: Acts by temporarily masking reactive hydroxyl groups, preventing unwanted side reactions during synthesis.
Enzyme Interaction: Can be hydrolyzed by esterases, releasing the active butyrate moiety.
Drug Delivery: Modifies the pharmacokinetics of drugs by altering their solubility and stability.
Comparaison Avec Des Composés Similaires
Isopropyldimethylsilyl butyrate can be compared with other silyl esters such as:
- Trimethylsilyl butyrate
- Triethylsilyl butyrate
- Tert-butyldimethylsilyl butyrate
Uniqueness
- Stability : Isopropyldimethylsilyl butyrate offers a balance between stability and ease of removal, making it a versatile protecting group.
- Reactivity : Its reactivity can be fine-tuned by modifying the silyl group, providing flexibility in synthetic applications.
Conclusion
Isopropyldimethylsilyl butyrate is a valuable compound in various fields of research and industry. Its unique properties and versatile applications make it an important tool in organic synthesis, materials science, and beyond.
Propriétés
Numéro CAS |
959056-27-0 |
|---|---|
Formule moléculaire |
C9H20O2Si |
Poids moléculaire |
188.34 g/mol |
Nom IUPAC |
[dimethyl(propan-2-yl)silyl] butanoate |
InChI |
InChI=1S/C9H20O2Si/c1-6-7-9(10)11-12(4,5)8(2)3/h8H,6-7H2,1-5H3 |
Clé InChI |
MGZJOIZVWLPGND-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)O[Si](C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane, 7-(1,3,4-oxadiazol-2-yl)-](/img/structure/B15070261.png)
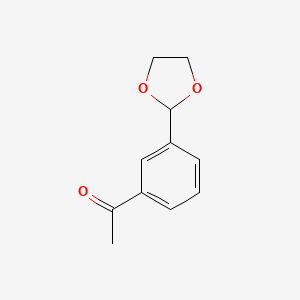
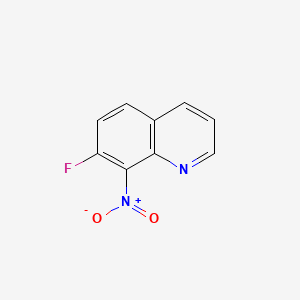
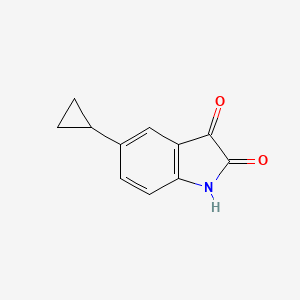
![9H-Pyrano[3,2-e]benzothiazole](/img/structure/B15070280.png)
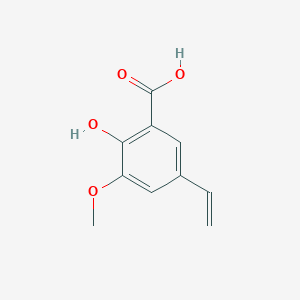
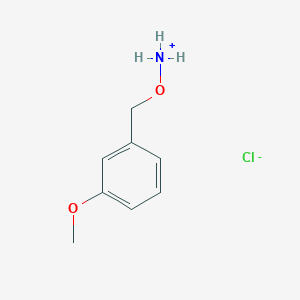
![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
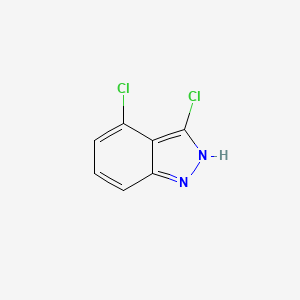
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
